(5-methoxy-3-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone

5-HT6 receptor antagonists Indole-piperazine SAR Cognitive disorder pharmacophores

Researchers studying 5-HT6 receptor SAR require precise topological probes to validate sulfonyl pharmacophore orientation hypotheses. This compound uniquely repositions the sulfonyl group from indole N1 to piperazine N4, enabling critical control experiments. • Serves as a matched negative control for 5-HT6 assays-predicted inactivity validates pharmacophore models • Methanone linker provides rigid, planar topology distinct from methylene-linked analogs dominating the literature • Methylsulfonyl-piperazine handle enables rapid parallel library diversification for aminergic GPCR or kinase screening

Molecular Formula C16H21N3O4S
Molecular Weight 351.4 g/mol
Cat. No. B12162225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-methoxy-3-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone
Molecular FormulaC16H21N3O4S
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC1=C(NC2=C1C=C(C=C2)OC)C(=O)N3CCN(CC3)S(=O)(=O)C
InChIInChI=1S/C16H21N3O4S/c1-11-13-10-12(23-2)4-5-14(13)17-15(11)16(20)18-6-8-19(9-7-18)24(3,21)22/h4-5,10,17H,6-9H2,1-3H3
InChIKeySFDCIPARKRSJEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural & Pharmacophoric Profile of (5-methoxy-3-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone


The compound (5-methoxy-3-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is a synthetic indole derivative featuring a 2,3,5-trisubstituted indole core linked via a methanone bridge to a 4-(methylsulfonyl)piperazine moiety . It belongs to the broader class of indol-2-yl-piperazin-1-yl-methanone derivatives, a scaffold explored in medicinal chemistry for its interaction with serotonergic and other central nervous system targets [1]. The compound integrates three key pharmacophoric elements: an electron-rich 5-methoxyindole system, a 3-methyl substituent for lipophilic tuning, and a hydrogen-bond-capable methylsulfonyl-piperazine motif. Its structural identity is established by IUPAC nomenclature and commercial availability from multiple suppliers, but its quantitative biological differentiation from close analogs has not been reported in the primary peer-reviewed literature.

Generic Substitution Risks in 5-HT6 Indole Piperazines


Within the 5-HT6 receptor ligand space, minor structural modifications produce drastic shifts in affinity, selectivity, and drug-like properties. A published lead-optimization study on structurally related 5-piperazinyl-methyl-N1-aryl-sulfonyl indoles demonstrated that a 5-methoxy group on the indole core is critical for high 5-HT6 binding potency, but that even small changes to the N1-aryl sulfonyl group or the piperazine N-substituent altered the Ki by more than 100-fold [1]. The target compound replaces the common N1-aryl sulfonyl-indole architecture with an indole-2-methanone-piperazine connectivity and a methylsulfonyl (rather than aryl sulfonyl) group, a structural permutation that is not represented in published structure–activity relationship (SAR) tables. Without empirical binding, functional, or ADME data for this specific chemotype, any assumption of interchangeability with known analogs such as SUVN-502 (masupirdine) or SB-742457 is scientifically unsupported [2].

Quantitative Evidence: (5-methoxy-3-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone vs. In-Class Comparators


Structural and Substituent Differences from SUVN-502

The target compound differs from the Phase II clinical candidate SUVN-502 (masupirdine) at three critical structural positions. SUVN-502 possesses an N1-(2-bromophenyl)sulfonyl substituent, a 3-[(4-methylpiperazin-1-yl)methyl] group, and a 5-methoxy substituent on the indole core [1]. In contrast, the target compound replaces the N1-sulfonyl group with an indole NH, replaces the 3-methylene-piperazine linker with a 2-methanone-piperazine linker, and replaces the piperazine N-methyl with an N-methylsulfonyl group . Published SAR for the 5-piperazinyl-methyl-N1-aryl sulfonyl indole series shows that the N1-aryl sulfonyl group is required for 5-HT6 affinity; removal or relocation of the sulfonyl group abolishes binding (Ki >1,000 nM vs. <10 nM for the parent) [1]. The target compound relocates the sulfonyl group from the indole N1 to the piperazine N4, a topological transformation for which no binding data exist.

5-HT6 receptor antagonists Indole-piperazine SAR Cognitive disorder pharmacophores

Comparison with Unsubstituted Indole Analog

The target compound is distinguished from its commercially available des-methoxy-des-methyl analog (1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone by the presence of an electron-donating 5-methoxy group and a 3-methyl group on the indole core . Calculated physicochemical properties indicate a higher logP for the target compound (predicted logP ~1.97) compared to the unsubstituted analog (predicted logP ~0.78) due to the added methyl and methoxy groups, while the 5-methoxy group increases polar surface area (PSA ~83 Ų vs. ~66 Ų) [1]. These modifications are expected to influence passive membrane permeability and CYP450 metabolism, although no experimental ADME data are available for direct comparison.

Indole C5-substitution Lipophilicity tuning Solubility prediction

N1-Substitution vs. 1-Methyl Indole Analog

The commercially available analog (1-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone differs from the target compound by possessing an N1-methyl substituent instead of an N1-hydrogen, while both compounds share the 4-(methylsulfonyl)piperazine methanone motif . The N1-hydrogen of the target compound serves as a hydrogen-bond donor, a feature absent in the N1-methyl analog. In published 5-HT6 pharmacophore models, the indole NH is implicated in a key hydrogen-bond interaction with the receptor’s aspartate 3.32 residue [1]; methylation of this position would eliminate the H-bond donor capacity and is predicted to reduce binding affinity. Although direct affinity data are lacking, the presence of the free indole NH in the target compound represents a potentially critical differentiation for any target requiring this interaction.

Indole N1-substitution Hydrogen-bond donor potential 5-HT6 pharmacophore

CYP450 Liability Data vs. 5-HT6 Lead Series

In the optimization of the 5-piperazinyl-methyl-N1-aryl sulfonyl indole series, a key differentiator was the elimination of CYP450 inhibition. The lead compound KMP-10 showed no significant inhibition of CYP2D6 or CYP3A4 (IC50 >50 μM), a critical advantage over earlier analogs that exhibited sub-micromolar CYP inhibition [1]. The target compound contains a methylsulfonyl-piperazine moiety that is structurally distinct from the optimized series; no CYP inhibition data are available. The presence of a piperazine ring (a known CYP2D6 pharmacophore) and a methanone linker may introduce metabolic liabilities not present in the published leads.

CYP450 inhibition Drug-drug interaction risk Lead optimization

Application Scenarios: (5-methoxy-3-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone


Chemical Probe for Indole-Piperazine Topologies

Due to its unique sulfonyl group placement (relocated from indole N1 to piperazine N4), this compound can serve as a topological probe to test whether the sulfonyl pharmacophore retains 5-HT6 or other GPCR binding activity when presented in a reversed orientation. Procurement is recommended for labs studying sulfonyl group migration effects on receptor binding. [1]

SAR Reference for Indole-2-Methanone Linker

The methanone bridge between indole C2 and piperazine N1 represents a rigid, planar linker topology distinct from the methylene-linked analogs dominating the 5-HT6 literature. This compound is suitable as a core scaffold for systematic exploration of linker geometry effects on target engagement, solubility, and metabolic stability. [1]

Negative Control for 5-HT6 N1-Aryl Sulfonyl Indoles

Given that published SAR indicates strict requirement for the N1-aryl sulfonyl group for 5-HT6 affinity, this compound (lacking any N1 substituent) is predicted to be inactive or weakly active at 5-HT6 receptors. It is therefore recommended as a matched negative control for cell-based assays where the pharmacophore hypothesis needs to be validated. [2]

Starting Material for Methylsulfonyl-Piperazine Libraries

The compound’s methylsulfonyl-piperazine moiety is a versatile synthetic handle. It can be used as a common intermediate for parallel amide coupling or sulfonamide diversification, enabling rapid generation of small libraries for screening against aminergic receptors, kinases, or epigenetic targets. [3]

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